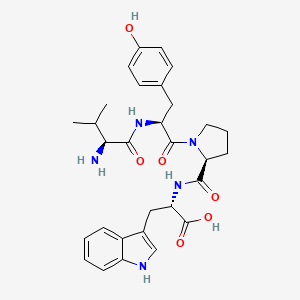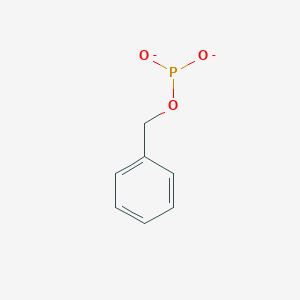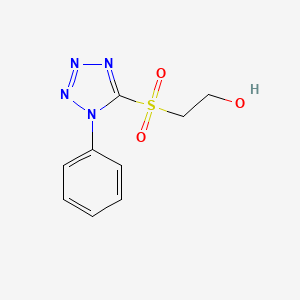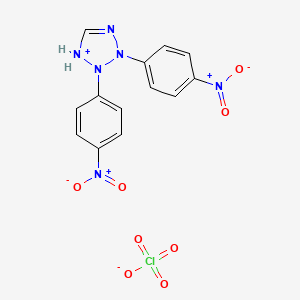![molecular formula C19H40O5Si B14239700 2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL CAS No. 391682-98-7](/img/structure/B14239700.png)
2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL is a complex organic compound that features both an octyloxy group and a trimethoxysilyl group attached to a cyclohexanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL typically involves multiple steps. One common approach is to start with the cyclohexanol derivative and introduce the octyloxy group through an etherification reaction. This can be achieved using octyl bromide in the presence of a base such as potassium carbonate. The trimethoxysilyl group can then be introduced via a hydrosilylation reaction using trimethoxysilane and a suitable catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the etherification and hydrosilylation reactions, providing better control over reaction conditions and minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of silyl ethers or amines.
Wissenschaftliche Forschungsanwendungen
2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of functionalized silica aerogels, which have applications in thermal insulation and as adsorbents for heavy metals.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of 2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL involves its ability to interact with various molecular targets through its functional groups. The trimethoxysilyl group can form strong bonds with silica surfaces, making it useful in the modification of silica-based materials. The octyloxy group provides hydrophobic interactions, which can enhance the compound’s ability to interact with lipid membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyloxy)ethyl methacrylate: Similar in having a trimethoxysilyl group but differs in the rest of the structure.
9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]: Shares the trimethoxysilyl group but has a different core structure.
Uniqueness
2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL is unique due to the combination of its octyloxy and trimethoxysilyl groups, which provide both hydrophobic and hydrophilic properties. This dual functionality makes it particularly useful in applications requiring surface modification and compatibility with both organic and inorganic materials .
Eigenschaften
CAS-Nummer |
391682-98-7 |
|---|---|
Molekularformel |
C19H40O5Si |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
2-octoxy-5-(2-trimethoxysilylethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C19H40O5Si/c1-5-6-7-8-9-10-14-24-19-12-11-17(16-18(19)20)13-15-25(21-2,22-3)23-4/h17-20H,5-16H2,1-4H3 |
InChI-Schlüssel |
REJCOMOAKWBNAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1CCC(CC1O)CC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)

![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)
![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)


![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)

![2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-](/img/structure/B14239678.png)
![3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14239685.png)

![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)
